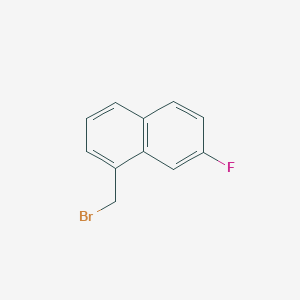

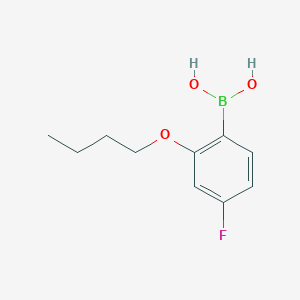

(2-Butoxy-4-fluorophenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Butoxy-4-fluorophenyl)boronic acid is a boronic acid derivative characterized by the presence of a butoxy and a fluorine substituent on the phenyl ring. While the provided papers do not directly discuss this specific compound, they offer insights into the behavior of similar boronic acid compounds, which can be extrapolated to understand the properties and reactivity of (2-Butoxy-4-fluorophenyl)boronic acid.

Synthesis Analysis

Boronic acids, such as the ones discussed in the provided papers, are typically synthesized through reactions involving organoboranes or via direct borylation of aromatic compounds. The ortho-substituents on phenylboronic acids have been shown to influence the reactivity and stability of these compounds during synthesis and catalytic applications . Although the synthesis of (2-Butoxy-4-fluorophenyl)boronic acid is not explicitly detailed, it is likely that similar synthetic strategies and considerations would apply.

Molecular Structure Analysis

The molecular structure of boronic acids is significantly influenced by substituents on the aromatic ring. For instance, fluorination has been shown to affect the acidity and structural behavior of boronic acids, as demonstrated by the study of fluorinated 1,2-phenylenediboronic acids . The presence of fluorine can stabilize certain structures and influence the equilibrium between different forms. This suggests that the fluorine atom in (2-Butoxy-4-fluorophenyl)boronic acid would similarly impact its molecular structure and stability.

Chemical Reactions Analysis

Boronic acids are known for their ability to form reversible covalent bonds with diols and similar substrates, which is a key feature in their application in various chemical reactions. The ortho-substituent on phenylboronic acids, such as the trifluoromethyl group discussed in one of the papers, can prevent the coordination of amines to the boron atom, thus accelerating amidation reactions . This implies that the butoxy and fluorine substituents on (2-Butoxy-4-fluorophenyl)boronic acid could similarly influence its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are greatly affected by their substituents. The papers indicate that fluorinated boronic acids can exhibit unique behaviors, such as strong intermolecular hydrogen bonding and the formation of oxonium species under certain conditions . Additionally, boronic acids are highlighted as versatile building blocks for creating complex molecular nanostructures and polymeric materials, showcasing their ability to participate in reversible condensation reactions . These properties are likely to be relevant to (2-Butoxy-4-fluorophenyl)boronic acid, affecting its solubility, acidity, and potential for forming polymers or other complex structures.

科学的研究の応用

General Use

“(2-Butoxy-4-fluorophenyl)boronic acid” is a type of boronic acid, which are commonly used in various fields of chemistry . It can be used as a building block in the design of new functional materials. Its unique structure allows for the creation of materials with specific properties, such as electrical conductivity, self-assembly capabilities, and responsiveness to external stimuli.

Suzuki–Miyaura Coupling

- Specific Scientific Field: Organic Chemistry

- Summary of the Application: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Boronic acids, including “(2-Butoxy-4-fluorophenyl)boronic acid”, are used as reagents in this process .

- Results or Outcomes: The outcome of the SM coupling reaction is the formation of a new carbon–carbon bond. This reaction is exceptionally mild and functional group tolerant, making it a popular choice for carbon–carbon bond formation .

Building Block in Material Design

“(2-Butoxy-4-fluorophenyl)boronic acid” can be used as a building block in the design of new functional materials. Its unique structure allows for the creation of materials with specific properties, such as electrical conductivity, self-assembly capabilities, and responsiveness to external stimuli.

Reactant in Coupling Reactions

While not specifically about “(2-Butoxy-4-fluorophenyl)boronic acid”, another type of fluorophenylboronic acid, “4-Fluorophenylboronic acid”, has been used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .

Building Block in Material Design

“(2-Butoxy-4-fluorophenyl)boronic acid” can be used as a building block in the design of new functional materials. Its unique structure allows for the creation of materials with specific properties, such as electrical conductivity, self-assembly capabilities, and responsiveness to external stimuli.

Reactant in Coupling Reactions

While not specifically about “(2-Butoxy-4-fluorophenyl)boronic acid”, another type of fluorophenylboronic acid, “4-Fluorophenylboronic acid”, has been used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .

Safety And Hazards

将来の方向性

The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that boronic acids, including “(2-Butoxy-4-fluorophenyl)boronic acid”, could have promising applications in the design of new functional materials.

特性

IUPAC Name |

(2-butoxy-4-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFO3/c1-2-3-6-15-10-7-8(12)4-5-9(10)11(13)14/h4-5,7,13-14H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWSVNYQYXGJJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)OCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584283 |

Source

|

| Record name | (2-Butoxy-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Butoxy-4-fluorophenyl)boronic acid | |

CAS RN |

480438-61-7 |

Source

|

| Record name | (2-Butoxy-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)